molecular formula C7H8O4 B13486859 (As)-a-hydroxy-2-furanacetic acid methyl ester

(As)-a-hydroxy-2-furanacetic acid methyl ester

Katalognummer: B13486859
Molekulargewicht: 156.14 g/mol
InChI-Schlüssel: AOCNXXRNLGYQJO-LURJTMIESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(As)-a-hydroxy-2-furanacetic acid methyl ester is an organic compound that belongs to the ester family. Esters are widely known for their pleasant aromas and are commonly found in natural products such as fruits and flowers. This particular compound is characterized by its furan ring, which is a five-membered aromatic ring containing one oxygen atom. The presence of the hydroxy group and the ester functionality makes this compound interesting for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (As)-a-hydroxy-2-furanacetic acid methyl ester typically involves the esterification of (As)-a-hydroxy-2-furanacetic acid with methanol. This reaction is catalyzed by an acid, such as concentrated sulfuric acid, which facilitates the formation of the ester bond. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through a similar esterification process but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the esterification process. Additionally, the purification of the ester can be achieved through distillation or crystallization techniques.

Analyse Chemischer Reaktionen

Types of Reactions

(As)-a-hydroxy-2-furanacetic acid methyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to the corresponding acid and alcohol in the presence of an acid or base.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is converted to other functional groups.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in an aqueous medium.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products Formed

    Hydrolysis: (As)-a-hydroxy-2-furanacetic acid and methanol.

    Reduction: (As)-a-hydroxy-2-furanacetic alcohol.

    Oxidation: (As)-a-oxo-2-furanacetic acid methyl ester.

    Substitution: Various substituted esters depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(As)-a-hydroxy-2-furanacetic acid methyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: The ester is used in the production of fragrances and flavorings due to its pleasant aroma.

Wirkmechanismus

The mechanism of action of (As)-a-hydroxy-2-furanacetic acid methyl ester depends on the specific reaction or application. In general, the ester can undergo nucleophilic acyl substitution reactions, where the ester group is attacked by a nucleophile, leading to the formation of a tetrahedral intermediate. This intermediate can then collapse to form the final product, with the elimination of the leaving group.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl acetate: A simple ester with a similar structure but lacks the furan ring.

    Ethyl butanoate: Another ester with a fruity aroma, commonly used in flavorings.

    Methyl butanoate: An ester with a similar molecular weight but different functional groups.

Uniqueness

(As)-a-hydroxy-2-furanacetic acid methyl ester is unique due to the presence of the furan ring, which imparts distinct chemical properties and reactivity. The hydroxy group also adds to its versatility in chemical reactions, making it a valuable compound in various fields of research and industry.

Eigenschaften

Molekularformel

C7H8O4

Molekulargewicht

156.14 g/mol

IUPAC-Name

methyl (2S)-2-(furan-2-yl)-2-hydroxyacetate

InChI

InChI=1S/C7H8O4/c1-10-7(9)6(8)5-3-2-4-11-5/h2-4,6,8H,1H3/t6-/m0/s1

InChI-Schlüssel

AOCNXXRNLGYQJO-LURJTMIESA-N

Isomerische SMILES

COC(=O)[C@H](C1=CC=CO1)O

Kanonische SMILES

COC(=O)C(C1=CC=CO1)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.